

Technical Guide: 4-Iodo-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Iodo-1-methyl-1H-indazol-3-amine

Cat. No.: B1356999

[Get Quote](#)

CAS Number: 796967-84-5

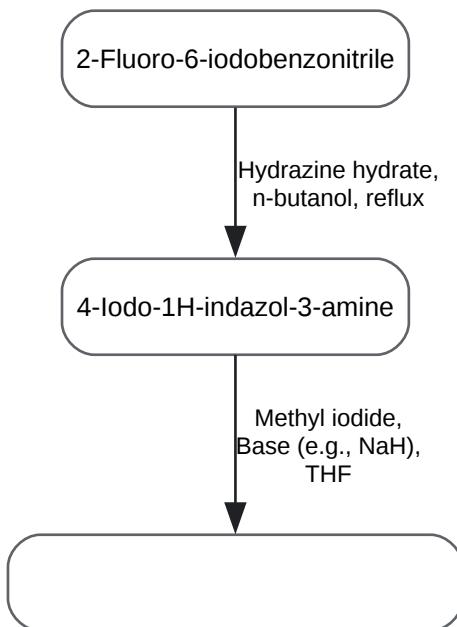
For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-1-methyl-1H-indazol-3-amine is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is recognized as a "privileged structure," frequently appearing in compounds with a wide array of pharmacological activities. The 3-aminoindazole moiety, in particular, serves as an effective hinge-binding motif for various protein kinases, making it a valuable pharmacophore in the design of targeted therapeutics, especially in oncology.^{[1][2]}

This technical guide provides a comprehensive overview of **4-Iodo-1-methyl-1H-indazol-3-amine**, including its physicochemical properties, a plausible synthetic route, and its potential biological significance as a kinase inhibitor. Due to the limited publicly available data for this specific molecule, this guide leverages information from closely related analogues to provide a thorough and practical resource for researchers. The methodologies and data presented are drawn from established literature on the synthesis and biological evaluation of similar 3-aminoindazole derivatives.

Physicochemical Properties


Specific experimental data for **4-*Iodo-1-methyl-1H-indazol-3-amine*** is not readily available in the public domain. The following table summarizes key physicochemical properties for the target compound and its close analogue, 4-*iodo-1H-indazol-3-amine*, to provide an estimation.

Property	Value (4- <i>Iodo-1-methyl-1H-indazol-3-amine</i>)	Value (4- <i>iodo-1H-indazol-3-amine</i>)	Data Source
CAS Number	796967-84-5	599191-73-8	Appretech Scientific Limited, Synblock
Molecular Formula	C ₈ H ₈ IN ₃	C ₇ H ₆ IN ₃	Calculated, Synblock
Molecular Weight	273.08 g/mol	259.05 g/mol	Calculated, Synblock
Boiling Point	Not available	452.2°C at 760 mmHg	Synblock (for 4- <i>iodo-1H-indazol-3-amine</i>)
Purity	Typically ≥98%	Typically ≥98%	Appretech Scientific Limited, Synblock

Synthesis

A specific, detailed experimental protocol for the synthesis of **4-*Iodo-1-methyl-1H-indazol-3-amine*** is not published. However, based on established synthetic methodologies for related indazole derivatives, a plausible multi-step synthesis is proposed below.[\[3\]](#)[\[4\]](#)

Proposed Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **4-Iodo-1-methyl-1H-indazol-3-amine**.

Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Iodo-1H-indazol-3-amine

This step is adapted from the synthesis of structurally related 3-aminoindazoles from 2-fluorobenzonitrile precursors.[3]

- To a solution of 2-fluoro-6-iodobenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (3.0-5.0 eq).
- Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- The product is expected to precipitate out of the solution. Collect the solid by filtration.
- Wash the solid with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities.
- Dry the product under vacuum to yield 4-iodo-1H-indazol-3-amine.

Step 2: N-methylation to yield **4-Iodo-1-methyl-1H-indazol-3-amine**

This step is a standard N-alkylation of an indazole.

- Suspend sodium hydride (1.2 eq) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen) at 0 °C.
- Add a solution of 4-iodo-1H-indazol-3-amine (1.0 eq) in anhydrous THF dropwise to the suspension.
- Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
- Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
- Let the reaction warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.
- Carefully quench the reaction by the slow addition of water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **4-Iodo-1-methyl-1H-indazol-3-amine**.

Biological Activity and Potential Applications

While there is no specific biological data for **4-Iodo-1-methyl-1H-indazol-3-amine**, the 3-aminoindazole scaffold is a well-established kinase inhibitor motif. Derivatives have shown potent activity against various kinases implicated in cancer.

Potential as a BCR-ABL Inhibitor

A closely related compound, AKE-72, which features a 3-amino-1H-indazol-4-yl core, has been identified as a potent pan-BCR-ABL inhibitor, including activity against the T315I gatekeeper mutation that confers resistance to imatinib.^[5] This suggests that **4-Iodo-1-methyl-1H-indazol-3-amine** could also function as a kinase inhibitor within the same family.

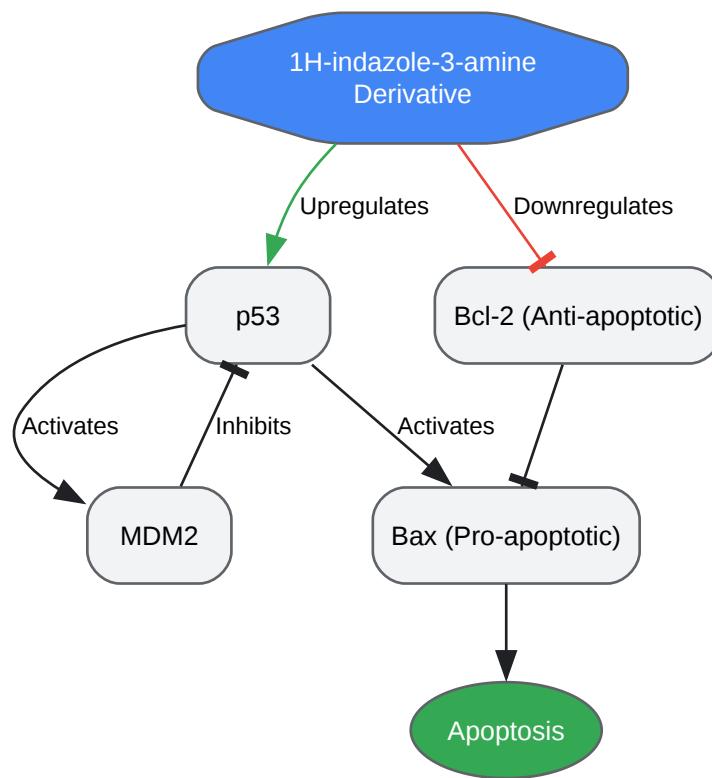
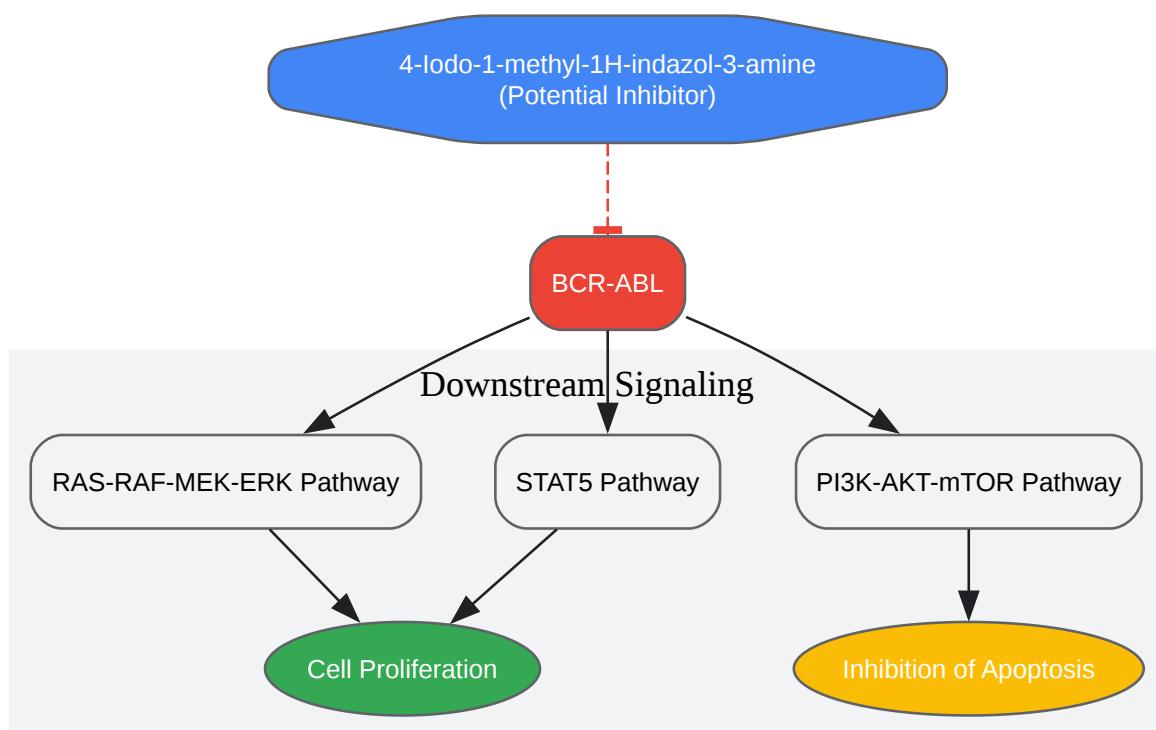
Table of Biological Activity for AKE-72 (a 3-aminoindazole analogue)^[6]

Assay Type	Target/Cell Line	IC ₅₀ / GI ₅₀ (nM)
Enzymatic Assay	BCR-ABL (WT)	< 0.5
BCR-ABL (T315I)	9	
Cell-based Assay	K-562	< 10
Ba/F3 (BCR-ABL WT)	Data not specified	
Ba/F3 (T315I)	Data not specified	

Antitumor Activity of other 1H-indazole-3-amine Derivatives

A series of novel 1H-indazole-3-amine derivatives have been synthesized and evaluated for their antitumor activities against a panel of human cancer cell lines.^[7] One of the lead compounds from this study, compound 6o, demonstrated significant inhibitory effects.^[7]

Table of Antitumor Activity for Compound 6o (a 1H-indazole-3-amine derivative)^[7]



Cell Line	Cancer Type	IC ₅₀ (μM)
A549	Lung Cancer	>50
K562	Chronic Myeloid Leukemia	5.15
PC-3	Prostate Cancer	21.4
Hep-G2	Hepatoma	19.3
HEK-293	Normal Kidney Cells	33.2

Signaling Pathways

Based on the activity of related compounds, **4-Iodo-1-methyl-1H-indazol-3-amine** could potentially modulate key signaling pathways involved in cancer cell proliferation and survival.

BCR-ABL Signaling Pathway

As a potential BCR-ABL inhibitor, the compound could block the downstream signaling cascade that leads to cell proliferation and inhibition of apoptosis in chronic myeloid leukemia (CML).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: 4-Iodo-1-methyl-1H-indazol-3-amine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1356999#4-iodo-1-methyl-1h-indazol-3-amine-cas-number\]](https://www.benchchem.com/product/b1356999#4-iodo-1-methyl-1h-indazol-3-amine-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com